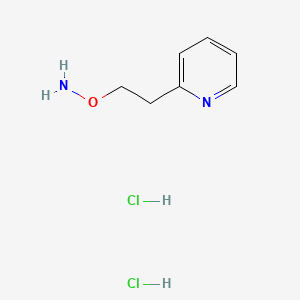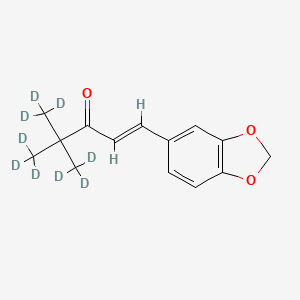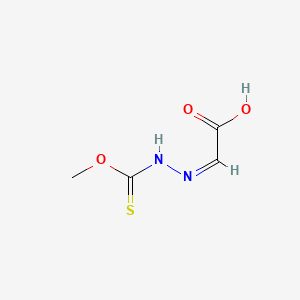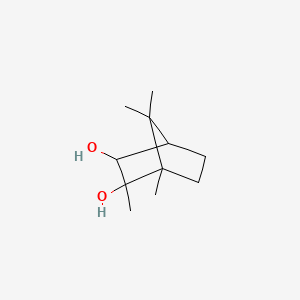
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart. The presence of the fluorophenoxy group adds further interest due to its potential interactions in various chemical and biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorophenol-d4, which is commercially available or can be synthesized by deuteration of 4-fluorophenol.
Ether Formation: The 4-fluorophenol-d4 is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester of 2-(4-fluorophenoxy-d4)-acetic acid.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, reaction control, and purification. The use of continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and phenyl groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Produces 2-(4-fluorophenoxy-d4)-acetic acid.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in alcohols or alkanes.
科学的研究の応用
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester is used in various fields of scientific research:
Chemistry: As a stable isotope-labeled compound, it is used in mechanistic studies and reaction kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism of fluorinated drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of other specialized chemicals.
作用機序
The mechanism of action of 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester involves its interaction with various molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The deuterium atoms can alter the compound’s metabolic stability and reaction kinetics, making it a valuable tool in studying metabolic pathways and enzyme mechanisms.
類似化合物との比較
Similar Compounds
2-(4-Fluorophenoxy)-acetic Acid Ethyl Ester: The non-deuterated counterpart.
2-(4-Chlorophenoxy)-acetic Acid Ethyl Ester: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromophenoxy)-acetic Acid Ethyl Ester: Contains a bromine atom instead of fluorine.
Uniqueness
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester is unique due to the presence of deuterium atoms, which provide increased stability and altered reaction kinetics. This makes it particularly useful in studies requiring precise tracking of molecular interactions and metabolic pathways.
特性
CAS番号 |
1346598-92-2 |
|---|---|
分子式 |
C10H11FO3 |
分子量 |
202.218 |
IUPAC名 |
ethyl 2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetate |
InChI |
InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3/i3D,4D,5D,6D |
InChIキー |
JZLDBMSPNHYJEW-LNFUJOGGSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)F |
同義語 |
(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester; (p-Fluorophenoxy-d4)-acetic Acid Ethyl Ester; (4-Fluorophenoxy-d4)acetic Acid Ethyl Ester; Ethyl (4-Fluorophenoxy-d4)acetate; Ethyl 2-(4-Fluorophenoxy-d4)acetate; Ethyl p-Fluorophenoxyacetate-d4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)






